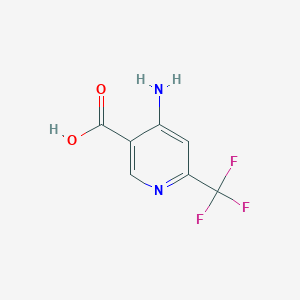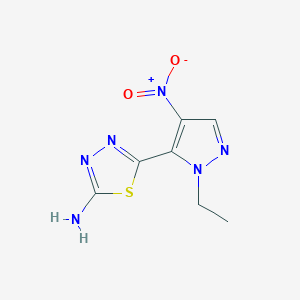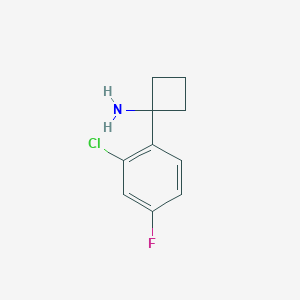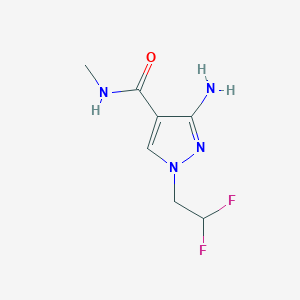![molecular formula C7H18ClN3S B11729997 [4-(Carbamimidoylsulfanyl)butyl]dimethylamine hydrochloride](/img/structure/B11729997.png)
[4-(Carbamimidoylsulfanyl)butyl]dimethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Carbamimidoylsulfanyl)butyl]dimethylamine hydrochloride: is a chemical compound with a unique structure that includes a carbamimidoyl group, a sulfanyl group, and a dimethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Carbamimidoylsulfanyl)butyl]dimethylamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the butyl chain: The butyl chain can be synthesized through a series of reactions involving alkylation and reduction.
Introduction of the carbamimidoyl group: This step involves the reaction of an amine with a suitable carbamimidoylating agent under controlled conditions.
Addition of the sulfanyl group: The sulfanyl group is introduced through a thiolation reaction, where a thiol is reacted with the intermediate compound.
Formation of the dimethylamine group: This step involves the reaction of the intermediate with dimethylamine under appropriate conditions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch reactors: Used for small to medium-scale production.
Continuous flow reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Carbamimidoylsulfanyl)butyl]dimethylamine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamimidoyl group can be reduced to form amines.
Substitution: The dimethylamine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines or amides.
Applications De Recherche Scientifique
[4-(Carbamimidoylsulfanyl)butyl]dimethylamine hydrochloride: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [4-(Carbamimidoylsulfanyl)butyl]dimethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
[4-(Carbamimidoylsulfanyl)butyl]dimethylamine hydrochloride: can be compared with similar compounds such as:
[4-(Carbamimidoylsulfanyl)butyl]amine hydrochloride: Lacks the dimethyl groups, leading to different reactivity and applications.
[4-(Carbamimidoylsulfanyl)butyl]methylamine hydrochloride: Contains a single methyl group, affecting its chemical properties and biological activity.
[4-(Carbamimidoylsulfanyl)butyl]ethylamine hydrochloride: Contains an ethyl group, leading to variations in its interactions and effects.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H18ClN3S |
|---|---|
Poids moléculaire |
211.76 g/mol |
Nom IUPAC |
4-(dimethylamino)butyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C7H17N3S.ClH/c1-10(2)5-3-4-6-11-7(8)9;/h3-6H2,1-2H3,(H3,8,9);1H |
Clé InChI |
KGEUDKAFYNKDRW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCCSC(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-{[(thiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11729920.png)
![1-ethyl-5-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11729932.png)
![7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11729944.png)
![[2-(diethylamino)ethyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11729956.png)

![2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11729977.png)


![2-[3-(propylamino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11730007.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11730013.png)
![Ethyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B11730018.png)
![4-[(R)-methylsulfinyl]butan-1-amine](/img/structure/B11730021.png)
